molecular formula C11H13F2NO B4644965 3,5-difluoro-N-(2-methylpropyl)benzamide

3,5-difluoro-N-(2-methylpropyl)benzamide

Cat. No.: B4644965
M. Wt: 213.22 g/mol
InChI Key: SLPDAOODDZYSLG-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(2-methylpropyl)benzamide is a benzamide derivative featuring a fluorine-substituted aromatic ring and a branched alkylamide side chain. Its molecular formula is C₁₁H₁₃F₂NO, with a molar mass of 213.23 g/mol. The compound is characterized by two fluorine atoms at the 3 and 5 positions of the benzamide core and a 2-methylpropyl (isobutyl) group attached to the amide nitrogen.

Properties

IUPAC Name

3,5-difluoro-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPDAOODDZYSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(2-methylpropyl)benzamide typically involves the reaction of 3,5-difluorobenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Production of 3,5-difluorobenzoic acid and 2-methylpropylamine.

Scientific Research Applications

3,5-Difluoro-N-(2-methylpropyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural Features of 3,5-Difluoro-N-(2-methylpropyl)benzamide and Analogs

Compound Name Substituents on Benzamide Core Amide Substituent (R Group) Key Functional Groups
This compound 3,5-difluoro 2-methylpropyl Amide, Fluorine
3,5-Difluoro-N-(4-methylphenyl)benzamide 3,5-difluoro 4-methylphenyl Amide, Fluorine, Aryl
3,5-Bisnitro-N-(2-methylpropyl)benzamide 3,5-dinitro 2-methylpropyl Amide, Nitro
Roflumilast 3-cyclopropylmethoxy-4-difluoromethoxy 3,5-dichloropyrid-4-yl Amide, Ether, Halogens
Compound A06 (3,5-difluoro-N-biphenyl) 3,5-difluoro Biphenyl-furan hybrid Amide, Fluorine, Aryl

Key Observations :

  • Fluorine vs. Nitro Substitution: The replacement of fluorine with nitro groups (e.g., in 3,5-bisnitro analog ) increases molecular weight (267.24 g/mol vs.
  • Amide Substituent Effects : The 2-methylpropyl group in the target compound introduces steric bulk compared to aromatic substituents (e.g., 4-methylphenyl in ), which may influence binding affinity in enzyme interactions.

Table 2: Inhibitory Activity of Benzamide Derivatives

Compound Class/Example Target Enzyme/Pathway Activity (IC₅₀ or % Inhibition) Reference
Benzamides with 2-acylamino groups PCAF HAT (Histone Acetyltransferase) 61–79% inhibition at 100 μM
Roflumilast PDE4 (Phosphodiesterase 4) IC₅₀ = 0.8 nM (human neutrophils)
Anthranilic Acid PCAF HAT 34% inhibition at 100 μM

Key Findings :

  • Role of Substituents: In PCAF HAT inhibition, 2-acylamino substituents (e.g., hexanoylamino, tetradecanoylamino) are critical for activity, whereas anthranilic acid (lacking the acyl chain) shows reduced efficacy . For the target compound, the 2-methylpropyl group may mimic hydrophobic interactions of acyl chains.
  • Fluorine Contribution : Fluorine atoms in roflumilast enhance metabolic stability and binding affinity to PDE4 . The 3,5-difluoro configuration in the target compound could similarly improve pharmacokinetics.

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Synthetic Yield (Reported)
This compound 213.23 Low (hydrophobic R group) Not reported
3,5-Bisnitro-N-(2-methylpropyl)benzamide 267.24 Moderate (polar nitro) Not reported
Compound A06 373.8 Low (aromatic core) 45% (via amide coupling)

Research Implications and Limitations

Pharmacological Potential: Fluorinated benzamides like roflumilast demonstrate high potency in enzyme inhibition, suggesting the target compound may have similar applications .

Synthetic Challenges : The branched alkyl group may complicate crystallization or purification, as seen in related compounds requiring advanced techniques like SHELX refinement .

Limitations : Direct data on the target compound’s bioactivity, toxicity, or industrial applications are absent. Further studies are needed to validate its efficacy in enzyme assays or drug discovery pipelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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